

# Application Note: Lead(II) Bromate Hydrate in Advanced Materials & Energetics[1][2]

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## Compound of Interest

Compound Name: Lead(2+);dibromate;hydrate

CAS No.: 10031-21-7

Cat. No.: B592474

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Compound: Lead(II) Bromate Monohydrate Formula:  $\text{Pb}(\text{BrO}_3)_2 \cdot \text{H}_2\text{O}$  CAS: 34018-28-5 (Hydrate) / 13465-76-4 (Anhydrous) Class: Inorganic Oxidizer / Heavy Metal Salt[1][2]

## Executive Summary

Lead(II) bromate hydrate is a specialized inorganic reagent combining the high density and polarizability of lead(II) with the strong oxidative potential of the bromate anion.[1] While historically used in pigment chemistry and pyrotechnics, modern research has repurposed this compound for Non-Linear Optical (NLO) materials, halide perovskite stability studies, and as a high-purity precursor for lead(II) bromide.[1][2]

Its utility in drug development is limited to reagent-grade oxidation and impurity profiling for brominated pharmaceutical intermediates, given the high toxicity of lead.[2]

## Core Research Applications

### A. Non-Linear Optics (NLO) & Crystal Engineering

Recent studies (e.g., Inorg.[1][2] Chem. 2016) have identified complex lead bromate nitrates, such as

, as promising Second Harmonic Generation (SHG) crystals.[1][2]

- Mechanism: The lone pair electrons on  $\text{Pb}^{2+}$  ( $6s^2$ ) induce high polarizability, while the planar triangular geometry of the bromate/nitrate groups enhances optical anisotropy.[1][2]
- Application: Synthesis of birefringent crystals for laser frequency doubling (converting IR lasers to visible/UV light).[1][2]

## B. Halide Perovskite Photovoltaics (PSC)

In the race to stabilize Lead Halide Perovskites (e.g.,

), lead bromate plays a critical role as a degradation intermediate and a precursor.[1][2]

- Degradation Pathway: Under oxidative stress or UV illumination, bromide ions in perovskites can oxidize to bromates, destabilizing the crystal lattice.[2] Researchers synthesize  $\text{Pb}(\text{BrO}_3)_2$  to model these degradation products and develop mitigation strategies.[1][2]
- Precursor Synthesis: Thermal decomposition of  $\text{Pb}(\text{BrO}_3)_2$  yields high-purity  $\text{PbBr}_2$  without halide contaminants (unlike precipitation from  $\text{PbCl}_2$ ), essential for defect-free perovskite films.[1][2]

## C. Energetic Materials (Pyrotechnics)

Lead bromate forms highly energetic complexes with organic fuels (e.g., lead acetate-bromate double salts).[1][2]

- Research Focus: Investigation of "Exotic Primaries" (primary explosives) that detonate via friction or impact.[1][2]
- Critical Warning: These complexes are extremely unstable.[1][2] Research is restricted to licensed energetic materials laboratories.[1][2]

## Experimental Protocols

## Protocol 1: High-Purity Synthesis of Lead(II) Bromate Hydrate

Objective: Synthesize  $\text{Pb}(\text{BrO}_3)_2 \cdot \text{H}_2\text{O}$  via metathesis for use as an NLO precursor or oxidant.<sup>[1][2]</sup>

Reagents:

- Lead(II) Nitrate [   
 ] (ACS Reagent)<sup>[1][2]</sup>
- Potassium Bromate [   
 ] (ACS Reagent)<sup>[1][2]</sup>
- Deionized Water (18.2 MΩ)<sup>[1][2]</sup>

Workflow:

- Dissolution: Dissolve 33.1 g of   
 (0.1 mol) in 100 mL of hot water (80°C).
- Bromate Addition: Separately dissolve 33.4 g of   
 (0.2 mol) in 100 mL of hot water (80°C).
- Precipitation: Slowly add the bromate solution to the lead solution with vigorous stirring. A white crystalline precipitate of  $\text{Pb}(\text{BrO}_3)_2 \cdot \text{H}_2\text{O}$  will form immediately.<sup>[1][2]</sup>
  - Note:  $\text{Pb}(\text{BrO}_3)_2$  is sparingly soluble in cold water (~1.3 g/100mL) but soluble in hot water.<sup>[1][2]</sup>
- Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C to maximize yield.
- Filtration: Filter the crystals using a sintered glass crucible.

- Washing: Wash with ice-cold water (2x 10 mL) followed by cold ethanol (to remove nitrate residues).[1][2]
- Drying: Dry in a vacuum desiccator over  
  . Do not heat above 100°C to avoid decomposition.[1][2]

## Protocol 2: Thermal Decomposition to PbBr<sub>2</sub> (Perovskite Grade)

Objective: Generate anhydrous Lead(II) Bromide ( ) via controlled thermal decomposition.[1][2]

Reaction:

[1][2]

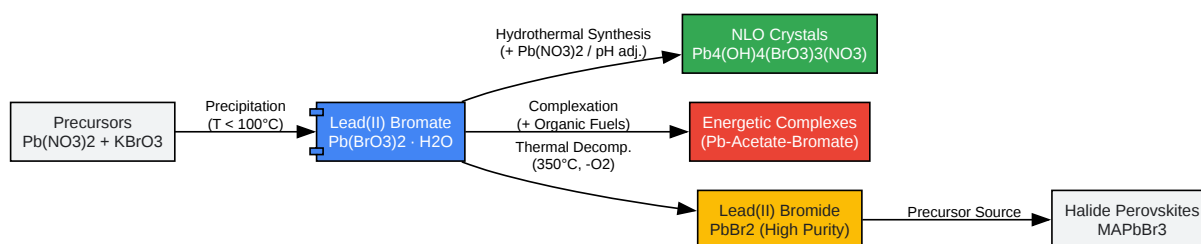
Workflow:

- Place dried Pb(BrO<sub>3</sub>)<sub>2</sub> crystals in a quartz boat.
- Insert into a tube furnace under a flow of Argon (to prevent oxide formation).
- Ramp 1: Heat to 180°C at 5°C/min (Dehydration: loss of crystal water).
- Ramp 2: Heat to 350°C at 2°C/min. The compound will decompose, releasing oxygen.[2]
  - Safety: Ensure the system is vented;  
  generation can increase pressure.
- Anneal: Hold at 350°C for 1 hour.
- Cool: Cool to room temperature under Argon.
- Result: White powder of ultra-pure  
  , ready for perovskite spin-coating.

## Visualizations

### Diagram 1: Synthesis & Application Pathways

This diagram illustrates the lifecycle of Lead Bromate in a research setting, from synthesis to its divergence into Energetics, NLOs, or Perovskite precursors.[2]



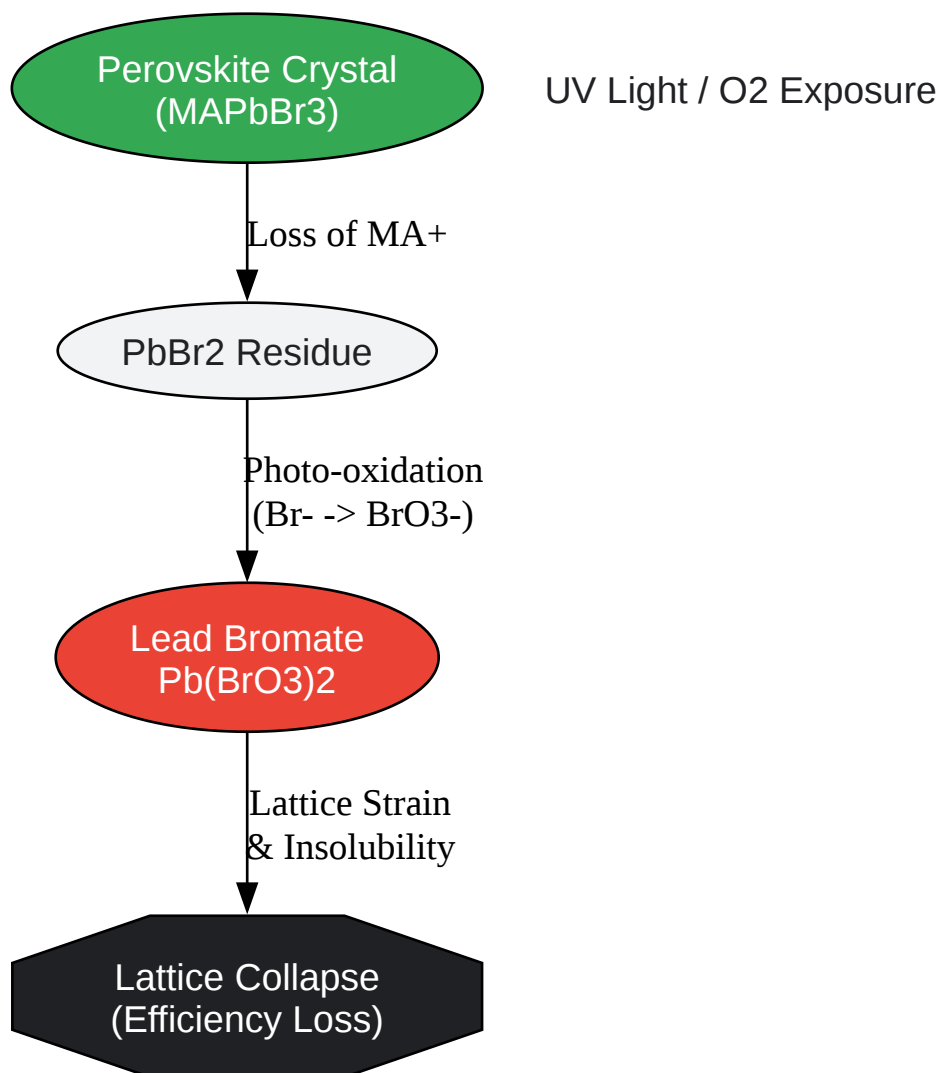
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Caption: Synthesis workflow showing the conversion of Lead Bromate into functional materials.

[1][2]

### Diagram 2: Perovskite Degradation Mechanism

Understanding how bromate forms in situ is vital for solar cell stability research.[1][2]



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Caption: Mechanism of oxidative degradation in perovskite solar cells leading to bromate formation.

## Safety & Handling (Critical)

Lead(II) Bromate Hydrate poses a triple threat:

- Acute/Chronic Toxicity: Lead is a cumulative neurotoxin.[1][2]
- Carcinogenicity: Bromates are classified as Group 2B carcinogens.[1][2]

- Explosion Hazard: Strong oxidizer.[1][2][5] Mixtures with organics (solvents, fuels) are shock-sensitive.[1][2]

Hazard Class	Precautionary Measure
Oxidizer	Store away from reducing agents, alcohols, and sulfur.[1][2] Never grind with organics.[1][2]
Toxicity	Use a glovebox or Class II Biosafety Cabinet.[1][2] Wear double nitrile gloves.[1][2]
Disposal	Reduce bromate to bromide (using Sodium Thiosulfate) then precipitate Lead as PbS for hazardous waste disposal.[1][2]

## References

- American Elements. (n.d.).[1][2] Lead Bromate Monohydrate.[1][2][5] Retrieved from [\[Link\]](#)[1][2]
- Zhang, X., et al. (2016).[1][2] Crystal Structure of  $Pb_4(OH)_4(BrO_3)_3(NO_3)$ : An Example of SHG Crystal in Metal Bromates. *Inorganic Chemistry*, 55(2), 948–955.[1][2] Retrieved from [\[Link\]](#)[1][2]
- Cahen, D., et al. (2021).[1][2][3] The pursuit of stability in halide perovskites: the monovalent cation and the key for surface and bulk self-healing. *Energy & Environmental Science*. Retrieved from [\[Link\]](#)
- MacDougall, F. H. (1936).[1][2] The Solubility of Lead Bromate and its Activity Coefficients. *Journal of the American Chemical Society*. [4] Retrieved from [\[Link\]](#)

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Lead\(II\) bromide - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. youtube.com \[youtube.com\]](https://www.youtube.com)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. americanelements.com \[americanelements.com\]](https://www.americanelements.com)
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